molecular formula C33H70IN B14380790 N,N,N-Triheptyldodecan-1-aminium iodide CAS No. 89846-47-9

N,N,N-Triheptyldodecan-1-aminium iodide

Cat. No.: B14380790
CAS No.: 89846-47-9
M. Wt: 607.8 g/mol
InChI Key: NRZQLNALJZURRV-UHFFFAOYSA-M
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Description

N,N,N-Triheptyldodecan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound, in particular, is characterized by its long alkyl chains, which contribute to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triheptyldodecan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-triheptylamine with dodecyl iodide under reflux conditions. The reaction is usually carried out in an inert solvent such as acetonitrile or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triheptyldodecan-1-aminium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.

    Complexation: It can form complexes with metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions

    Substitution: Reactions with silver nitrate in aqueous solution can replace the iodide ion with a nitrate ion.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the alkyl chains, although this is not a typical reaction for this compound.

    Complexation: Metal salts such as copper(II) sulfate can be used to form complexes with the ammonium ion.

Major Products

    Substitution: The major products are typically the corresponding quaternary ammonium salts with different anions.

    Oxidation: Oxidized derivatives of the alkyl chains.

    Complexation: Metal-ammonium complexes.

Scientific Research Applications

N,N,N-Triheptyldodecan-1-aminium iodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Employed in the study of cell membranes due to its surfactant properties, which can disrupt lipid bilayers.

    Medicine: Investigated for its antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.

    Industry: Utilized in the formulation of detergents and fabric softeners due to its ability to reduce surface tension.

Mechanism of Action

The mechanism of action of N,N,N-Triheptyldodecan-1-aminium iodide primarily involves its surfactant properties. The long alkyl chains interact with lipid membranes, disrupting their structure and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria and other microorganisms by compromising their cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyloctadecan-1-aminium iodide
  • N,N,N-Triethyl-1-propanaminium iodide
  • Dodecyltrimethylammonium bromide

Uniqueness

N,N,N-Triheptyldodecan-1-aminium iodide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and phase transfer catalyst. Compared to shorter or longer chain quaternary ammonium compounds, it offers optimal performance in disrupting lipid membranes and facilitating chemical reactions.

Properties

CAS No.

89846-47-9

Molecular Formula

C33H70IN

Molecular Weight

607.8 g/mol

IUPAC Name

dodecyl(triheptyl)azanium;iodide

InChI

InChI=1S/C33H70N.HI/c1-5-9-13-17-18-19-20-21-25-29-33-34(30-26-22-14-10-6-2,31-27-23-15-11-7-3)32-28-24-16-12-8-4;/h5-33H2,1-4H3;1H/q+1;/p-1

InChI Key

NRZQLNALJZURRV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[I-]

Origin of Product

United States

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